molecular formula C22H27N3O4 B2526749 (E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea CAS No. 1235690-58-0

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

Cat. No. B2526749
M. Wt: 397.475
InChI Key: MMZYKSXLNFKVCB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Novel Compounds One area of research involves the synthesis of novel compounds through various chemical reactions. For example, the synthesis of cyclic dipeptidyl ureas, including compounds related to "(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea," demonstrates the exploration of new classes of pseudopeptidic triazines composed of different amino acids, where the urea moiety plays a crucial role in the molecular structure (Sañudo et al., 2006). This research highlights the potential for creating bioactive molecules through innovative synthetic pathways.

Potential Bioactive Compounds Another significant application is the identification and synthesis of potentially bioactive compounds. For instance, derivatives of visnaginone, a compound structurally similar to "(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea," have been synthesized and evaluated for their potential bioactivity, showcasing the chemical versatility and therapeutic potential of such derivatives (Abdel Hafez et al., 2001).

Analytical Methods and Drug Development Additionally, the development of deuterium-labeled versions of related compounds for use as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis signifies the role of these compounds in enhancing drug development and pharmacokinetic studies. This approach aids in accurately measuring drug absorption and distribution, crucial for developing safe and effective pharmaceuticals (Liang et al., 2020).

Chemical Reactions and Methodologies Research on the Diels-Alder reactions involving furan and derivatives thereof underlines the importance of these compounds in synthetic organic chemistry, offering routes to complex molecular architectures useful in various chemical and pharmaceutical applications (Kotsuki et al., 1984).

properties

IUPAC Name

1-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-28-19-6-4-17(5-7-19)15-23-22(27)24-16-18-10-12-25(13-11-18)21(26)9-8-20-3-2-14-29-20/h2-9,14,18H,10-13,15-16H2,1H3,(H2,23,24,27)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZYKSXLNFKVCB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CNC(=O)NCC2CCN(CC2)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(4-methoxybenzyl)urea

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